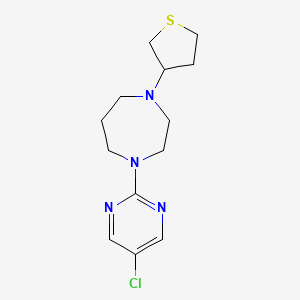
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is not fully understood. However, it has been suggested that this compound may exert its biological activity through the modulation of specific molecular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane exhibits various biochemical and physiological effects, depending on the specific target and application. For example, in some studies, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. In other studies, it has been shown to modulate the activity of neurotransmitter receptors, such as GABA(A) receptors, leading to changes in neuronal excitability and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in lab experiments is its versatility and potential for use in various applications. However, one of the limitations is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One potential direction is the further exploration of its potential as an anticancer agent, including the identification of specific molecular targets and the development of more potent derivatives. Another direction is the investigation of its potential as a modulator of neurotransmitter receptors, including the exploration of its effects on other receptor subtypes and the development of more selective compounds. Additionally, the use of this compound as a building block for the synthesis of functional materials is an area of potential future research.
Méthodes De Synthèse
The synthesis of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane involves the reaction of 5-chloropyrimidine-2-thiol with 1,4-diazepane in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at a temperature of around 70-80°C. The product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a modulator of neurotransmitter receptors. In drug discovery, it has been studied as a scaffold for the development of new drugs. In material science, it has been explored for its potential as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONNCKUFNCGZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

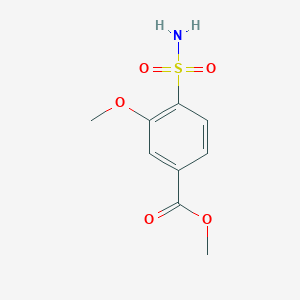
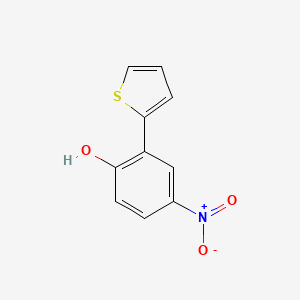
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)

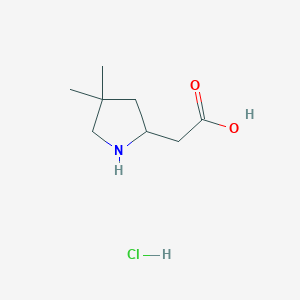
![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
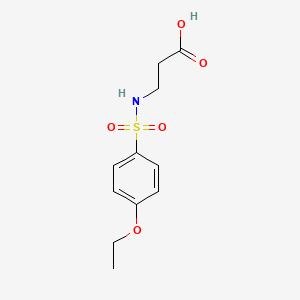
![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)
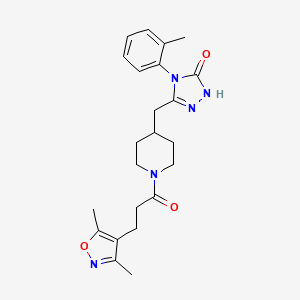
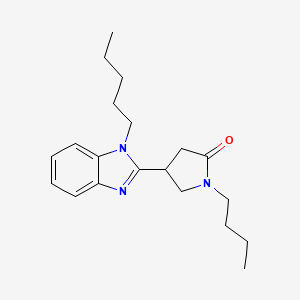
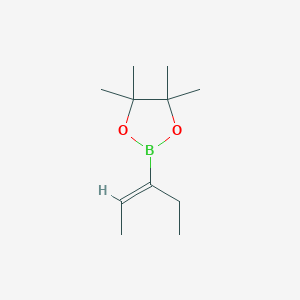
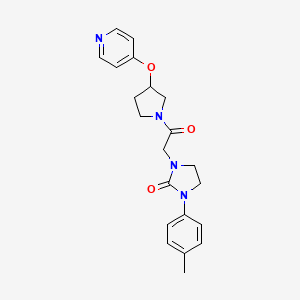
![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)